(1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine is a chemical compound belonging to the imidazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound features an amine group attached to the imidazole ring, which enhances its reactivity and versatility in various chemical reactions. Imidazoles are known for their biological significance and are commonly used as building blocks in the synthesis of numerous heterocyclic compounds, making (1,4,5-trimethyl-1H-imidazol-2-yl)methanamine a valuable compound in both synthetic and medicinal chemistry.
The compound can be classified under the category of organic nitrogen compounds, specifically as a substituted imidazole. Its molecular formula is , and it has been cataloged with various identifiers such as CAS number 56643-83-5. The imidazole derivatives are often studied for their potential biological activities, including antimicrobial and antifungal properties .
The synthesis of (1,4,5-trimethyl-1H-imidazol-2-yl)methanamine can be achieved through several methods:
The molecular structure of (1,4,5-trimethyl-1H-imidazol-2-yl)methanamine can be represented using various structural formulas:
InChI=1S/C7H12N4/c1-5(2)7(8)6(3)9-4/h9H,1-4H3
CRZDNISJUXVSKX-UHFFFAOYSA-N
C[C@H]([C@H](C)N)C(=N)N
These representations illustrate the connectivity of atoms within the molecule, highlighting its functional groups and stereochemistry .
(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine participates in various chemical reactions:
The major products formed from these reactions include:
The mechanism of action for (1,4,5-trimethyl-1H-imidazol-2-yl)methanamine primarily involves its interaction with biological macromolecules such as enzymes and proteins. The compound can act as a substrate or inhibitor in various biochemical pathways.
For example:
The physical properties of (1,4,5-trimethyl-1H-imidazol-2-yl)methanamine include:
Key chemical properties include:
These properties make it suitable for various applications in research and industry .
(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine finds several applications in scientific research:
CAS No.: 14970-71-9
CAS No.: 13568-33-7
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4